molecular formula C15H19N3O4S2 B2646198 N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide CAS No. 1219295-60-9

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide

Cat. No.: B2646198
CAS No.: 1219295-60-9
M. Wt: 369.45
InChI Key: UPACLUIDBYXVBZ-UHFFFAOYSA-N
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with ethyl bromoacetate to form the benzothiazole ring. This intermediate is then reacted with methanesulfonyl chloride and pyrrolidine-2-carboxylic acid under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It also interacts with cellular receptors, influencing signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide
  • N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
  • N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Uniqueness

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is unique due to its methanesulfonyl and pyrrolidine-2-carboxamide groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, stability, and ability to interact with a broader range of molecular targets compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-3-22-11-7-4-8-12-13(11)16-15(23-12)17-14(19)10-6-5-9-18(10)24(2,20)21/h4,7-8,10H,3,5-6,9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPACLUIDBYXVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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